Benzathine benzylpenicillin

Catalog No.
S538953
CAS No.
1538-09-6
M.F
C48H64N6O12S2
M. Wt
981.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzathine benzylpenicillin

CAS Number

1538-09-6

Product Name

Benzathine benzylpenicillin

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate

Molecular Formula

C48H64N6O12S2

Molecular Weight

981.2 g/mol

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2/t2*11-,12+,14-;;;;;/m11...../s1

InChI Key

WIDKTXGNSOORHA-CJHXQPGBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Bencelin, Benzathine Benzylpénicilline Panpharma, Benzathine Benzylpenicillin, Benzathine Penicillin, Benzathine, Penicillin G, Benzetacil, Benzylpenicillin, Benzathine, Bicillin, Bicillin L A, Bicillin L-A, Bicillin LA, Brevicilina, Cepacilina, Debecillin, Extencilline, Pendepon, Penduran, Pendysin, Penicillin G Benzathine, Penicillin G Benzathine Anhydrous, Penicillin, Benzathine, Penidural, Peniroger Retard, Permapen, Provipen Benzatina, Tardocillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Description

The exact mass of the compound Benzathine penicillin G is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G. It belongs to the ontological category of benzathine(2+) salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Bacterial Infections

  • Syphilis

    BPG is the first-line treatment for most forms of syphilis, a sexually transmitted bacterial infection. Research studies have explored the efficacy of single-dose BPG regimens in HIV-positive individuals, demonstrating its effectiveness. Source: A single dose of benzathine penicillin G is as effective as multiple doses of benzathine penicillin G for the treatment of HIV-infected persons with early syphilis:

  • Rheumatic Heart Disease Prevention

    BPG is used for secondary prophylaxis to prevent rheumatic heart disease, a complication arising from untreated Streptococcal infections. Research is ongoing to improve BPG formulations for better patient adherence, especially in regions with high disease burden. Source: The Benzathine Penicillin G (BPG) reformulation preferences study - towards a new Pencillin for Rheumatic Fever and Rheumatic Heart Disease

Quality Control and Manufacturing

  • Quality Assessment: Maintaining consistent quality of BPG is essential for effective treatment. Research studies evaluate BPG quality across different countries to ensure it meets required standards. This helps ensure BPG effectiveness and minimizes potential treatment failures. Source: Quality of benzathine penicillin G: A multinational cross-sectional study:

Benzathine benzylpenicillin, also known as benzathine penicillin G, is a long-acting antibiotic belonging to the penicillin class. It is primarily used to treat various bacterial infections, including strep throat, diphtheria, syphilis, and yaws. Additionally, it serves as a preventive measure against rheumatic fever and is administered through intramuscular injection. The compound combines benzylpenicillin with benzathine, which acts as a stabilizer, allowing for slow release and prolonged action in the body .

Benzathine penicillin G acts by inhibiting bacterial cell wall synthesis. Here's a breakdown of the key steps [, ]:

  • Penetration: The drug enters the bacterial cell through porins (channels) in the cell wall.
  • Binding: The β-lactam ring of benzathine penicillin G binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacteria. PBPs are enzymes essential for cell wall synthesis.
  • Inhibition: Binding of benzathine penicillin G to PBPs inactivates them, preventing them from cross-linking peptidoglycan strands, a crucial component of the bacterial cell wall.
  • Cell death: Without proper cell wall synthesis, the bacteria become susceptible to osmotic pressure and lyse (burst).

Benzathine penicillin G is generally well-tolerated; however, some potential safety concerns include []:

  • Hypersensitivity: Allergic reactions, including potentially life-threatening anaphylaxis, can occur.
  • Renal impairment: High doses or prolonged use can increase the risk of kidney problems in individuals with pre-existing kidney issues.
  • Gastrointestinal effects: Nausea, vomiting, and diarrhea can occur in some cases.

Benzathine benzylpenicillin undergoes hydrolysis in aqueous solutions, leading to the release of benzylpenicillin. This reaction is influenced by factors such as pH and temperature. The compound's stability is crucial for its efficacy, particularly in clinical settings where it is stored and administered. The presence of excipients like soy lecithin can also affect its solubility and absorption characteristics .

As an antibiotic, benzathine benzylpenicillin exhibits bactericidal activity against a range of gram-positive bacteria. It works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins. This mechanism effectively halts the growth of susceptible bacteria. The compound is particularly effective against organisms like Streptococcus pneumoniae, Corynebacterium diphtheriae, and Treponema pallidum (the causative agent of syphilis) . Its long-acting formulation allows for less frequent dosing compared to other penicillins.

The synthesis of benzathine benzylpenicillin involves the condensation of benzylpenicillin with benzathine. This process typically requires specific conditions to ensure high yield and purity. The reaction can be performed using various solvents and catalysts to optimize the reaction environment. The final product is usually purified through crystallization or chromatography techniques to remove any unreacted materials or by-products .

Benzathine benzylpenicillin is widely utilized in medical practice due to its effectiveness in treating and preventing bacterial infections. Key applications include:

  • Treatment of Bacterial Infections: Effective against infections caused by susceptible strains of bacteria.
  • Prophylaxis: Used to prevent rheumatic fever in at-risk populations.
  • Public Health: Administered in military settings to reduce respiratory disease rates among recruits .

Benzathine benzylpenicillin can be compared with several other antibiotics within the penicillin class. Below are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
BenzylpenicillinShort-acting; used primarily for immediate treatment
Procaine penicillinIntermediate-acting; often used in dental procedures
AmoxicillinBroad-spectrum; effective against a wider range of bacteria
AmpicillinSimilar spectrum as amoxicillin but less effective orally

Benzathine benzylpenicillin stands out due to its long-lasting effects and specific use cases in prophylaxis and treatment of certain infections that require sustained therapeutic levels over time .

Benzathine benzylpenicillin is a semisynthetic antibiotic formed by combining two molecules of penicillin G (benzylpenicillin) with one molecule of dibenzylethylenediamine (benzathine). Its molecular formula is C₄₈H₅₆N₆O₈S₂, with a molar mass of 909.13 g/mol . The compound crystallizes as a tetrahydrate, as confirmed by X-ray diffraction studies .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄₈H₅₆N₆O₈S₂
Molar Mass909.13 g/mol
CAS Registry Number1538-09-6
InChI KeyBVGLIYRKPOITBQ-ANPZCEIESA-N

IUPAC Nomenclature and Structural Features

The IUPAC name of benzathine benzylpenicillin is:
N,N'-dibenzylethane-1,2-diamine; (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .

Structural Analysis:

  • Penicillin Core: The β-lactam ring (positions 1–4) fused to a thiazolidine ring (positions 5–7) forms the bicyclic scaffold. A methyl group (C3) and carboxylic acid (C2) are attached to the thiazolidine ring .
  • Benzathine Moiety: The dibenzylethylenediamine component provides two benzyl groups linked to an ethylenediamine backbone, enabling salt formation with penicillin G .
  • Side Chain: A phenylacetyl group (C6) confers stability against enzymatic degradation .

Synthesis and Manufacturing

Benzathine benzylpenicillin is synthesized via a stoichiometric reaction between penicillin G (produced by Penicillium fungi) and dibenzylethylenediamine under controlled pH conditions :

  • Reaction:
    $$
    2 \text{ Penicillin G } + 1 \text{ Dibenzylethylenediamine } \rightarrow \text{Benzathine benzylpenicillin} + 2 \text{H}_2\text{O}
    $$
  • Purification: Crystallization from aqueous ethanol yields the tetrahydrate form .

Critical Quality Controls:

  • Purity: Assessed via high-performance liquid chromatography (HPLC) to detect degradation products like penicilloic acid .
  • Stereochemistry: Confirmed using nuclear magnetic resonance (NMR) to verify the (2S,5R,6R) configuration .

Physicochemical Properties

Solubility and Stability:

PropertyValueSource
Water Solubility0.285 mg/mL (very slight)
Alcohol SolubilitySparingly soluble
Melting Point123–125°C (decomposes)
Partition CoefficientlogP = 1.92 (hydrophobic)

Stability Considerations:

  • pH Sensitivity: Degrades rapidly in acidic (pH < 3) or alkaline (pH > 8) conditions, forming inactive penilloaldehyde .
  • Thermal Stability: Stable at room temperature but decomposes above 40°C .

Spectroscopic Characterization

Fourier Transform Infrared (FTIR):

  • β-Lactam Ring: Stretching vibrations at 1770 cm⁻¹ (C=O) and 1660 cm⁻¹ (C-N) .
  • Amide Bond: N-H bending at 1540 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O):
    • δ 7.3–7.5 ppm (phenyl protons from benzathine and penicillin G).
    • δ 5.5 ppm (β-lactam C6-H) .
  • ¹³C NMR:
    • δ 175 ppm (β-lactam carbonyl) .

Mass Spectrometry:

  • ESI-MS: Major peak at m/z 909.13 ([M+H]⁺) .

Crystallographic Data

X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:

  • a = 12.4 Å, b = 18.2 Å, c = 14.7 Å
  • α = 90°, β = 112°, γ = 90° .

The benzathine moiety stabilizes the crystal lattice via π-π stacking of benzyl groups .

Primary Chemical Name

Benzathine benzylpenicillin represents the internationally recognized name for this semisynthetic antibiotic compound [1] [2]. The compound is also widely known by its United States Pharmacopeia designation as penicillin G benzathine [3] [4]. This dual nomenclature reflects its position as both an International Nonproprietary Name and a pharmacopeial standard [5].

Systematic Chemical Names

The International Union of Pure and Applied Chemistry systematic name for the anhydrous form is: N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [3]. For the tetrahydrate form, the systematic name includes the additional designation "tetrahydrate" to indicate the presence of four water molecules in the crystal structure [2] [6].

The Chemical Abstracts Service systematic name provides an alternative descriptive nomenclature: 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-(2S,5R,6R)-, compound with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) [4] [7] [5].

Chemical Classification

Benzathine benzylpenicillin is classified as a benzathine(2+) salt in which the counter anions are benzylpenicillin(1−) [8] [9]. This classification reflects its chemical structure as a salt compound formed between the benzathine base and two molecules of benzylpenicillin acid. The compound belongs to the penicillin family of beta-lactam antibiotics and represents a depot or repository formulation designed for prolonged drug release [10] [8].

Molecular Structure and Formula

Molecular Formula and Weight

PropertyAnhydrous FormTetrahydrate Form
Molecular FormulaC₄₈H₅₆N₆O₈S₂ [1] [3] [11]C₄₈H₆₄N₆O₁₂S₂ [2] [10]
Molecular Weight909.12 g/mol [3] [11] [12]981.19 g/mol [10] [13]
Exact Mass908.360105135 g/mol [3]980.4024 g/mol [10]

Stereochemistry

The compound exhibits specific stereochemical configurations with defined atom stereocenters. The molecule contains six defined atom stereocenters and zero undefined atom stereocenters [12]. The stereochemical designation (2S,5R,6R) in the systematic name refers to the absolute configuration at the specific carbon atoms in the penicillin core structure [1] [3] [4].

Structural Components

Benzathine benzylpenicillin consists of two primary structural components: two molecules of benzylpenicillin (penicillin G) and one molecule of N,N'-dibenzylethylenediamine (benzathine) [8] [6] [5]. This stoichiometric relationship (2:1) is reflected in its classification as a compound with three covalently bonded units [12].

Chemical Registry and Database Identifiers

Identifier TypeValue
CAS Registry Number1538-09-6 [1] [3] [4] [11]
UNIISSZ1S4I0US [3] [11] [14]
ChEMBL IDCHEMBL3182097 [1] [3] [14]
ChEBI IDCHEBI:51352 [8] [9] [14]
PubChem CID15232 [1] [3]
InChI KeyBVGLIYRKPOITBQ-ANPZCEIESA-N [3] [8] [14]
EINECS Number216-260-5 [1] [7]
MDL NumberMFCD00079284 [11] [14] [15]
KEGG IDD02157 [10]

Alternative Registry Numbers

For the tetrahydrate form, an additional CAS Registry Number 41372-02-5 is assigned [16] [6] [13]. The compound also carries the UNII designation RIT82F58GK for the tetrahydrate formulation [2] [16] [6].

Chemical Nomenclature Variations

International Variations

The compound name varies across different languages and regions, reflecting international pharmaceutical nomenclature standards:

  • French: Benzathine benzylpénicilline [8] [17]
  • Latin: Benzathini benzylpenicillinum [1] [8] [14]
  • Spanish: Benzatina bencilpenicilina [8] [17]

Pharmacopeial Names

Various pharmacopeial authorities recognize different naming conventions:

  • United States Pharmacopeia: Penicillin G benzathine [3] [10] [5]
  • Japanese Pharmacopeia: Benzylpenicillin benzathine hydrate [10]
  • World Health Organization: Benzathine benzylpenicillin [1] [14]

Physical and Chemical Properties

Physical Characteristics

PropertyValue
Melting Point123-124°C [4] [11] [13]
Physical StateWhite crystalline powder [11] [19]
Optical Rotation[α]D25 +206° (c = 0.105 in formamide) [11] [7]

Solubility Profile

Benzathine benzylpenicillin exhibits limited water solubility, which is fundamental to its function as a depot formulation [11] [20] [21]. The compound is very slightly soluble in water, slightly soluble in ethanol (96 percent), and freely soluble in dimethylformamide and formamide [11] [19]. This solubility profile enables the sustained release characteristics that distinguish it from other penicillin formulations.

Molecular Descriptors

The compound exhibits specific molecular characteristics relevant to its pharmaceutical properties:

  • Hydrogen bond donor count: 4 [12]
  • Hydrogen bond acceptor count: 10 [12]
  • Rotatable bond count: 13 [12]
  • Topological polar surface area: 263 Ų [12]
  • Heavy atom count: 64 [12]
  • Molecular complexity: 696 [12]

Chemical Database Identifiers

Structural Identifiers

The International Chemical Identifier (InChI) provides a standardized method for representing the molecular structure: InChI=1S/2C16H18N2O4S.C16H20N2/c21-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h23-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1 [3] [8].

The Simplified Molecular Input Line Entry System representation captures the molecular connectivity and stereochemistry in a linear notation format [3] [8] [15].

Benzathine benzylpenicillin represents a sophisticated organic salt compound with the molecular formula C₄₈H₅₆N₆O₈S₂ and a molecular weight of 909.12-909.13 grams per mole [1] [2] [3]. The compound exhibits a monoisotopic mass of 908.360105 atomic mass units and is officially registered under CAS number 1538-09-6 [1] [3] [4]. This crystalline white powder demonstrates very limited water solubility at 0.2-0.3 milligrams per milliliter, while showing sparingly soluble characteristics in ethanol [2] [5] [6].

The melting point ranges from 123-124 degrees Celsius, indicating substantial thermal stability characteristic of crystalline pharmaceutical compounds [2] [4] [5]. The compound maintains absolute stereochemistry with six defined stereocenters, all maintaining specific spatial arrangements essential for biological activity [3] [7]. The European Community number 216-260-5, UNII identifier SSZ1S4I0US, and ChEMBL ID CHEMBL3182097 provide standardized international recognition for regulatory and research purposes [8] [3] [9].

Structural Components and Assembly

Benzylpenicillin Component Analysis

The active antimicrobial component consists of two benzylpenicillin molecules, each with the molecular formula C₁₆H₁₈N₂O₄S and molecular weight 334.39 grams per mole [10] [11]. Each benzylpenicillin unit contains the characteristic beta-lactam ring fused to a thiazolidine ring, forming the essential penicillin nucleus [10] [12] [13]. The phenylacetyl side chain attached to the beta-lactam ring determines the specific antimicrobial spectrum and pharmacological properties [10] [14] [12].

The stereochemical configuration of each benzylpenicillin unit follows the (2S,5R,6R) notation, indicating the absolute spatial arrangement of atoms around the three chiral centers [3] [4] [7]. This precise stereochemistry proves critical for antimicrobial activity, as the beta-lactam ring must maintain specific geometric relationships to interact effectively with bacterial penicillin-binding proteins [10] [11].

Benzathine Counterion Structure

The benzathine component, chemically designated as N,N'-dibenzylethylenediamine, possesses the molecular formula C₁₆H₂₀N₂ with a molecular weight of 240.35 grams per mole [15] [16] [17]. This diamine consists of an ethylenediamine bridge connecting two benzyl groups through secondary amine linkages [16] [18] [19]. The benzathine molecule functions as a dication, accepting protons from the carboxylic acid groups of two benzylpenicillin molecules to form the stable salt complex [20] [15] [19].

The benzathine structure lacks chiral centers, contributing no stereochemical complexity to the overall compound [7] [21]. However, its symmetric structure provides balanced electrostatic interactions with the two penicillin anions, creating a stable 2:1 stoichiometric arrangement [20] [15]. The benzyl groups introduce lipophilic character that significantly influences the compound's solubility profile and depot-forming properties [22] [23] [19].

Chemical Bonding and Molecular Interactions

Intramolecular Bonding Patterns

The molecular architecture incorporates approximately 45 carbon-carbon single bonds distributed across aromatic rings, aliphatic chains, and cyclic structures [10] [14]. The 56 carbon-hydrogen bonds maintain standard bond lengths of approximately 1.09 Angstroms, while eight carbon-nitrogen single bonds exhibit polar covalent character with bond lengths around 1.47 Angstroms [7] [11].

Four carbon-oxygen double bonds in the carbonyl groups demonstrate shortened bond lengths of approximately 1.23 Angstroms, contributing to the compound's reactivity profile [10] [11]. The 24 carbon-carbon aromatic bonds within the four benzene rings exhibit delocalized character with bond lengths around 1.39 Angstroms [14] [13]. Two carbon-sulfur single bonds in the thiazolidine rings display polar covalent characteristics with extended bond lengths of approximately 1.81 Angstroms [10] [12].

Intermolecular Interactions and Salt Formation

The salt formation mechanism involves acid-base reactions between the carboxylic acid groups of benzylpenicillin and the diamine functionality of benzathine [20] [15] [19]. This ionic interaction creates electrostatic attractions between the positively charged benzathine dication and the negatively charged penicillin anions [24] [25]. The 2:1 stoichiometric ratio ensures charge neutrality while maximizing stability through balanced electrostatic forces [20] [15].

Hydrogen bonding patterns develop between the secondary amine groups in benzathine and the carboxylate oxygens of penicillin, contributing approximately four hydrogen bond donors and ten hydrogen bond acceptors to the overall structure [9] [3]. Van der Waals interactions between benzyl groups provide additional stabilization while influencing the compound's hydrophobic characteristics and depot-forming behavior [22] [23].

Stereochemical Configuration and Spatial Arrangement

The absolute configuration designation encompasses six defined stereocenters, all located within the two benzylpenicillin units [3] [7]. Each penicillin molecule contributes three chiral centers at positions designated 2S, 5R, and 6R according to Cahn-Ingold-Prelog nomenclature [4] [7] [11]. This stereochemical precision proves essential for maintaining the beta-lactam ring integrity required for antimicrobial activity [10] [11].

The crystal packing arrangement creates a three-dimensional lattice structure that stabilizes the compound in solid form [6] [26]. The crystalline nature influences dissolution characteristics and contributes to the sustained-release properties observed in clinical applications [27] [22] [23]. The topological polar surface area of approximately 180 square Angstroms reflects the balance between hydrophilic and lipophilic regions within the molecule [9] [10].

Physical and Chemical Properties Correlation

The molecular structure directly influences the compound's distinctive physical properties, particularly its extremely low aqueous solubility [28] [22] [23]. The combination of ionic character from salt formation and substantial lipophilic regions from benzyl groups creates amphiphilic behavior that promotes depot formation at injection sites [22] [23] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

980.40236385 g/mol

Monoisotopic Mass

980.40236385 g/mol

Heavy Atom Count

68

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SSZ1S4I0US
RIT82F58GK

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H334 (97.73%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CE - Beta-lactamase sensitive penicillins
J01CE08 - Benzathine benzylpenicillin

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1538-09-6

Wikipedia

Benzathine_benzylpenicillin

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, compd. with N1,N2-bis(phenylmethyl)-1,2-ethanediamine (2:1): INACTIVE

Dates

Last modified: 08-15-2023
1: Neely M, Kaplan EL, Blumer JL, Faix DJ, Broderick MP. A population pharmacokinetic modeling approach shows that serum penicillin G concentrations are below inhibitory concentrations by two weeks after benzathine penicillin G injection in the majority of young adults. Antimicrob Agents Chemother. 2014 Nov;58(11):6735-41. doi: 10.1128/AAC.02744-14. Epub 2014 Sep 2. PubMed PMID: 25182635; PubMed Central PMCID: PMC4249386.
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8: Broderick MP, Hansen CJ, Faix DJ. Factors associated with loss of penicillin G concentrations in serum after intramuscular benzathine penicillin G injection: a meta-analysis. Pediatr Infect Dis J. 2012 Jul;31(7):722-5. doi: 10.1097/INF.0b013e31825051d4. PubMed PMID: 22481428.
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